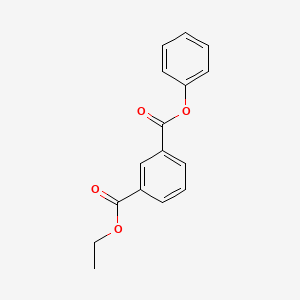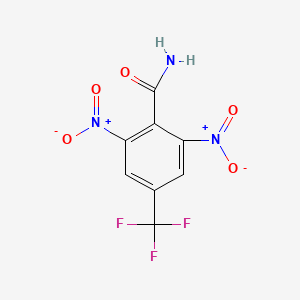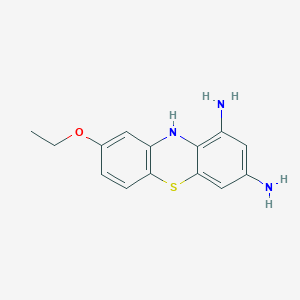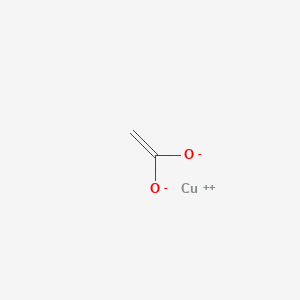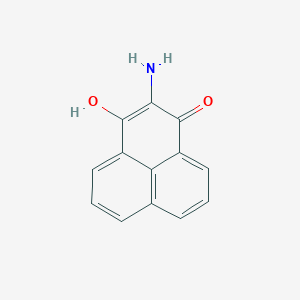
2-Amino-3-hydroxy-phenalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-phenalen-1-one is an organic compound with a unique structure that includes both amino and hydroxyl functional groups attached to a phenalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-phenalen-1-one typically involves the reaction of 1,8-naphthalic anhydride with malonates to form 3-hydroxyphenalenones, which can then be further modified.
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques such as heating, stirring, and the use of common reagents like sulfuric acid and organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxy-phenalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic halogenation and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nucleophilic substitution often involves sodium azide.
Major Products Formed
Oxidation: Quinones and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated and azido derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxy-phenalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenalenone derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxy-phenalen-1-one involves its ability to generate reactive oxygen species (ROS) when exposed to light, making it an effective photosensitizer. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted tissues by generating ROS .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1H-phenalen-1-one: Similar structure but lacks the amino group.
2-Chlorophenalenediones: Contains a chlorine substituent instead of an amino group.
2-Iodophenalenone: Contains an iodine substituent instead of an amino group.
Uniqueness
2-Amino-3-hydroxy-phenalen-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
64081-59-0 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-amino-3-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H9NO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H,14H2 |
InChI-Schlüssel |
LFWCWFKXKIEFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
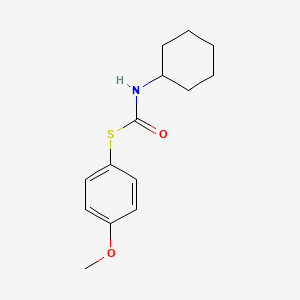

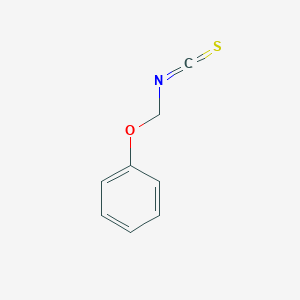
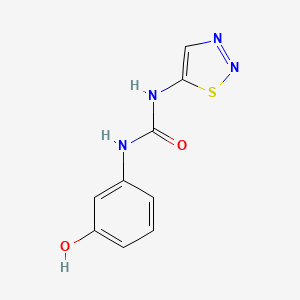


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
